molecular formula C20H24ClNO B195437 Levocloperastin CAS No. 132301-89-4

Levocloperastin

Katalognummer: B195437
CAS-Nummer: 132301-89-4
Molekulargewicht: 329.9 g/mol
InChI-Schlüssel: FLNXBVJLPJNOSI-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es ist vor allem für seine zentrale antitussive (Hustenstillende) Wirkung und seine antihistaminische Aktivität bekannt . Diese Verbindung ist eine Art von Flavonoid und wird in verschiedenen Forschungs- und medizinischen Anwendungen eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Der genaue Syntheseweg kann variieren, beinhaltet aber typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren unter kontrollierten Temperatur- und Druckbedingungen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird die Produktion von HT-11-Hydrochlorid unter Verwendung ähnlicher Synthesewege, jedoch mit Optimierungen für Ausbeute und Reinheit, hochskaliert. Dies beinhaltet oft Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Formulations

Levocloperastine has a molecular formula of C20H24ClNC_{20}H_{24}ClN and is commonly available in forms such as levocloperastine hydrochloride and levocloperastine fendizoate. The latter has been the focus of recent formulations aimed at enhancing its stability and resuspendability in aqueous solutions. A notable study highlighted the development of a stable oral pharmaceutical suspension that addresses the challenges related to the insolubility of levocloperastine fendizoate, which is crucial for ensuring accurate dosing and content uniformity in liquid preparations .

Efficacy in Treating Dry Cough

Numerous clinical trials have demonstrated the effectiveness of levocloperastine in managing dry cough across various patient demographics. A randomized open-label phase IV clinical trial compared levocloperastine with dextromethorphan, revealing that levocloperastine significantly reduced both the severity and frequency of cough after seven days of treatment (p<0.5) .

In another prospective observational study involving 100 patients, significant improvements were noted in cough severity, frequency, and sleep disruption after 14 days of treatment with levocloperastine. The mean time to achieve minimal important difference in cough severity was approximately 5.3 days, with 44% of patients reporting complete disappearance of their cough .

Comparative Studies

A systematic review comparing levocloperastine with other antitussive agents such as codeine and levodropropizine found that levocloperastine not only improved cough symptoms but also did so without causing common central nervous system side effects like drowsiness . The rapid onset of action and improved tolerability make it a valuable alternative to traditional antitussive medications.

Data Table: Clinical Trial Outcomes

Study ReferencePatient PopulationTreatment DurationKey Findings
Adults with dry cough7 daysLevocloperastine significantly reduced cough severity compared to dextromethorphan.
100 patients14 daysSignificant reduction in cough severity (p<0.0001); 44% reported complete disappearance of cough.
Various agesVariableLevocloperastine showed improved efficacy over codeine without CNS side effects.

Safety Profile

Levocloperastine has been reported to have a favorable safety profile, with minimal adverse drug reactions noted during clinical trials. In studies assessing its safety in adults, no sedation or significant side effects were reported, further supporting its use as a first-line treatment for dry cough .

Challenges in Formulation

The formulation of levocloperastine presents unique challenges due to its water-insoluble nature. Recent advancements focus on creating stable suspension formulations that minimize agglomeration and phase separation while enhancing drug dissolution rates . These innovations are essential for developing effective oral dosage forms that ensure patient compliance and therapeutic efficacy.

Biochemische Analyse

Biochemical Properties

Levocloperastine plays a significant role in biochemical reactions related to cough suppression. It interacts with various enzymes, proteins, and other biomolecules. Specifically, Levocloperastine acts on the central bulbar cough center and peripheral receptors in the tracheobronchial tree. This dual mechanism of action involves binding to specific receptors, which helps in reducing the intensity and frequency of cough .

Cellular Effects

Levocloperastine influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Levocloperastine has been shown to reduce the activity of certain inflammatory pathways, thereby decreasing the production of pro-inflammatory cytokines. This modulation helps in alleviating cough and related symptoms .

Molecular Mechanism

The molecular mechanism of Levocloperastine involves its binding interactions with specific receptors in the central and peripheral nervous systems. By binding to these receptors, Levocloperastine inhibits the transmission of cough signals to the brain, thereby reducing the urge to cough. Additionally, it may also inhibit certain enzymes involved in the cough reflex pathway, further contributing to its antitussive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Levocloperastine have been observed to change over time. The compound is generally stable, but its efficacy can vary depending on the duration of treatment. Long-term studies have shown that Levocloperastine maintains its antitussive effects without significant degradation. Prolonged use may lead to habituation, where the body’s response to the compound diminishes over time .

Dosage Effects in Animal Models

In animal models, the effects of Levocloperastine vary with different dosages. At lower doses, the compound effectively suppresses cough without causing significant side effects. At higher doses, Levocloperastine may cause adverse effects such as drowsiness, dry mouth, and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Levocloperastine is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450. The metabolites are then excreted through the kidneys. This metabolic process ensures that Levocloperastine is efficiently cleared from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

Within cells and tissues, Levocloperastine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation in target tissues. This distribution is crucial for the compound’s efficacy in suppressing cough .

Subcellular Localization

Levocloperastine’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Post-translational modifications and targeting signals play a role in directing Levocloperastine to these locations, ensuring its optimal function in suppressing cough .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of HT-11 hydrochloride is scaled up using similar synthetic routes but with optimizations for yield and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

HT-11-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitutionsreagenzien: Halogene, Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine produzieren kann .

Wissenschaftliche Forschungsanwendungen

HT-11-Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

HT-11-Hydrochlorid entfaltet seine Wirkung hauptsächlich durch seine Wechselwirkung mit Histaminrezeptoren. Es wirkt als Antagonist und blockiert die Wirkung von Histamin, wodurch allergische Symptome reduziert werden. Zusätzlich hat es eine zentrale antitussive Wirkung, die vermutlich durch seine Wirkung auf das zentrale Nervensystem vermittelt wird .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

HT-11-Hydrochlorid ist einzigartig in seiner zweifachen Wirkung als antitussives und antihistaminisches Mittel. Dies macht es besonders nützlich bei der Behandlung von Erkrankungen, bei denen sowohl Husten als auch allergische Symptome auftreten .

Biologische Aktivität

Levocloperastine is an antitussive agent primarily used for the treatment of cough. It is a derivative of cloperastine, which has been shown to exhibit both central and peripheral mechanisms of action against cough. This article explores the biological activity of levocloperastine, focusing on its pharmacological properties, clinical efficacy, safety profile, and relevant research findings.

Pharmacological Mechanism

Levocloperastine acts through dual mechanisms:

  • Central Action : It influences the cough center located in the brainstem, effectively reducing the urge to cough.
  • Peripheral Action : It interacts with cough receptors in the tracheobronchial tree, providing relief from cough stimuli.

This dual action is significant as it allows levocloperastine to manage cough without the narcotic effects commonly associated with other antitussive agents like codeine .

Clinical Efficacy

Numerous studies have evaluated the efficacy of levocloperastine in treating various types of cough. A notable prospective observational study involved 100 patients aged 18-60 years with dry cough. Key findings included:

  • Cough Severity Reduction : Mean scores for cough severity decreased significantly from baseline to Day 14 (p<0.0001).
  • Cough Disappearance : 44% of patients reported complete disappearance of cough by Day 14.
  • Improvement in Quality of Life : Patients experienced significant improvements in their quality of life, measured by the Leicester Cough Questionnaire (LCQ) (p<0.0001) .

Comparative Studies

Levocloperastine has been compared with other antitussive agents in several clinical trials:

Study Agent Compared Outcome Significance
Takagi et al.CodeineSimilar efficacy but without narcotic effectsp<0.05
Clinical OverviewLevodropropizineComparable effectiveness with improved tolerabilityp<0.05
Observational StudyStandard AntitussivesFaster onset and greater reduction in cough frequencyp<0.0001

These comparisons demonstrate that levocloperastine not only matches but often exceeds the performance of traditional antitussives while maintaining a favorable safety profile .

Safety Profile

The safety profile of levocloperastine is noteworthy:

  • In clinical studies, no adverse drug reactions (ADRs) such as sedation or gastrointestinal disturbances were reported, which are common with other antitussives like codeine .
  • Toxicological studies indicate that levocloperastine does not exhibit addiction potential, making it a safer alternative for long-term use .

Research Findings

Research has shown that levocloperastine has a rapid onset of action and can significantly reduce coughing episodes associated with various respiratory conditions:

  • Efficacy in Children and Adults : Studies confirm its effectiveness across different age groups, including children with upper respiratory tract infections and adults suffering from chronic cough due to conditions like asthma and COPD .
  • Pharmacokinetics : Levocloperastine reaches peak plasma concentrations within one hour post-administration and is primarily excreted as metabolites within 24 hours .

Case Studies

A few case studies illustrate the practical application of levocloperastine:

  • Case Study 1 : A pediatric patient with chronic dry cough associated with asthma was treated with levocloperastine. The patient showed a marked improvement in cough frequency and quality of sleep within one week.
  • Case Study 2 : An adult patient experiencing persistent cough due to bronchitis reported significant relief after two days of treatment, highlighting its rapid action.

Eigenschaften

IUPAC Name

1-[2-[(S)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXBVJLPJNOSI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCO[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132301-89-4
Record name Levocloperastine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132301894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOCLOPERASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99V54164FC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levocloperastine
Reactant of Route 2
Reactant of Route 2
Levocloperastine
Reactant of Route 3
Reactant of Route 3
Levocloperastine
Reactant of Route 4
Reactant of Route 4
Levocloperastine
Reactant of Route 5
Reactant of Route 5
Levocloperastine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Levocloperastine
Customer
Q & A

Q1: What is the mechanism of action of Levocloperastine as an antitussive agent?

A1: Levocloperastine exerts its antitussive effects through a dual mechanism: centrally acting on the cough center in the brain and peripherally by targeting receptors in the tracheobronchial tree []. While the precise receptor targets are not fully elucidated in the provided research, this dual action contributes to its effectiveness in suppressing cough.

Q2: How does the efficacy of Levocloperastine compare to other commonly used antitussive agents?

A2: Clinical trials have demonstrated that Levocloperastine exhibits comparable or superior efficacy to standard antitussive medications such as codeine, levodropropizine, and DL-cloperastine []. Importantly, it shows a more rapid onset of action, with improvements in cough symptoms often observed after the first day of treatment [, ].

Q3: Are there any advantages of Levocloperastine in terms of safety and tolerability compared to other antitussives?

A3: Levocloperastine demonstrates a favorable safety and tolerability profile. Studies indicate an absence of central nervous system adverse events, such as drowsiness, which are commonly reported with codeine use [, ]. This improved tolerability makes it a suitable option for patients of all ages, including children.

Q4: What is the chemical structure of Levocloperastine Fendizoate and are there any studies on its absolute configuration?

A4: Levocloperastine Fendizoate is a salt formed between Levocloperastine, the active pharmaceutical ingredient, and Fendizoic acid. While the provided research does not explicitly detail the chemical structure of Levocloperastine, a study using single-crystal X-ray diffraction confirmed the absolute configuration of the chiral carbon atom in Levocloperastine Fendizoate as R(rectus) [].

Q5: What analytical techniques are commonly employed for the quantification of Levocloperastine in pharmaceutical formulations?

A5: Several analytical methods have been developed for the analysis of Levocloperastine in both active pharmaceutical ingredient form and finished pharmaceutical products. These methods include:

  • RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used for the simultaneous determination of Levocloperastine Fendizoate with other active ingredients, such as Chlorpheniramine Maleate, in combined dosage forms []. This method offers high sensitivity and selectivity for accurate quantification.
  • Spectrophotometry: A simple and sensitive spectrophotometric method has been developed for the determination of Levocloperastine Fendizoate in both bulk drug and pharmaceutical dosages forms []. This method relies on measuring the absorbance of the drug at its specific wavelength.
  • Headspace Gas Chromatography: This technique has proven valuable for determining volatile organic impurities in Levocloperastine Fendizoate API and syrup formulations []. It allows for the sensitive detection and quantification of residual solvents, ensuring product quality and safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.